N-Desmethyl-cis-tramadol HCl
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2;/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZLWRHUQJHIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018989-94-0 | |
| Record name | 1018989-94-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Base-Catalyzed Demethylation
The demethylation reaction is conducted in a mixture of ethylene glycol and PEG-400 under nitrogen atmosphere. A representative protocol involves:
-
Reagent Preparation :
-
Workup and Isolation :
-
Salt Formation :
Purity Enhancement Strategies
Achieving high isomeric purity requires careful control of reaction parameters:
-
Temperature : Maintaining temperatures between 195–200°C prevents side reactions such as oxidation or isomerization.
-
Solvent Selection : Ethylene glycol and PEG-400 act as dual solvents and phase-transfer agents, improving reaction homogeneity.
-
Acidification : Adjusting the pH to 4 during workup ensures selective precipitation of the target compound while minimizing co-precipitation of impurities.
Analytical Validation and Quality Control
High-performance liquid chromatography (HPLC) is employed to monitor reaction progress and final product purity. The patent reports isomeric purity of 85–90% after initial extraction, increasing to 94–96% following salt formation with o-chlorobenzoic acid, and ultimately >99% after recrystallization. Key chromatographic parameters include:
| Parameter | O-Desmethyltramadol | Tramadol |
|---|---|---|
| Retention Time (min) | 4.6 | 6.2 |
| Purity (%) | >99 | 86 (starting material) |
Data sourced from patent WO2019053494A1.
Industrial Scalability and Economic Considerations
The described method is optimized for large-scale production, leveraging commercially available reagents and simple equipment. Key advantages include:
-
Cost Efficiency : Ethylene glycol and PEG-400 are low-cost solvents, reducing overall production expenses.
-
Environmental Impact : The process minimizes hazardous waste by avoiding halogenated solvents during extraction.
Cross-Validation with Analytical Methods
A separate study validated the use of dried blood spots (DBS) for quantifying tramadol and O-desmethyltramadol, demonstrating linearity (r² > 0.99) and precision (±15%). While this method focuses on bioanalysis, it corroborates the stability and detectability of O-desmethyltramadol HCl, indirectly supporting its synthetic feasibility .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl-cis-tramadol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines.
Scientific Research Applications
Toxicology and Forensic Analysis
N-Desmethyl-cis-tramadol is primarily utilized in forensic toxicology for the detection and quantification of tramadol and its metabolites in biological samples. Its applications include:
- Urine Drug Testing : This compound serves as a critical marker for tramadol use in urine tests, facilitating the monitoring of compliance in pain management programs.
- Plasma Analysis : It is used to study the pharmacokinetics of tramadol, providing insights into its metabolism and elimination from the body.
Case Study: Urine Drug Testing Protocols
A study published in 2014 demonstrated the effectiveness of LC-MS/MS methods for detecting tramadol and its metabolites, including N-desmethyl-cis-tramadol, in urine samples. The research highlighted the compound's role as a reliable biomarker for tramadol ingestion, particularly in clinical settings where monitoring patient adherence to prescribed therapies is essential .
Clinical Pharmacology
In clinical pharmacology, N-Desmethyl-cis-tramadol is investigated for its analgesic properties and potential therapeutic effects. Research has shown that this metabolite contributes significantly to the overall analgesic effect of tramadol.
N-Desmethyl-cis-tramadol is also employed in various research contexts:
- Pharmaceutical Development : Used as a reference standard in drug formulation studies to ensure quality control.
- Analytical Chemistry : Serves as an internal standard in mass spectrometry applications for quantifying tramadol levels in complex biological matrices.
Case Study: Analytical Method Development
A 2016 study focused on developing high-throughput screening methods for pain management drugs using N-desmethyl-cis-tramadol as a reference standard. The study utilized advanced LC-MS/MS techniques to enhance detection sensitivity and specificity for opioid metabolites .
Regulatory Framework and Safety
N-Desmethyl-cis-tramadol HCl is classified under controlled substances due to its association with opioid medications. Regulatory guidelines dictate its handling and usage in laboratories:
- Storage Requirements : Must be stored at -20°C to maintain stability.
- Safety Data : Considered hazardous; appropriate safety measures must be implemented during handling.
Mechanism of Action
N-Desmethyl-cis-tramadol Hydrochloride exerts its effects primarily through its interaction with the μ-opioid receptor. It acts as an agonist at this receptor, mimicking the effects of endogenous opioids and leading to analgesia . Additionally, it inhibits the reuptake of serotonin and norepinephrine, enhancing its analgesic properties . These pathways are complementary and synergistic, improving the compound’s ability to modulate pain perception and response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Differences
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| N-Desmethyl-cis-tramadol HCl | C₁₅H₂₃NO₂·HCl | 285.81 | 75377-45-6 | Lacks methyl group on nitrogen |
| O-Desmethyl-cis-tramadol HCl | C₁₅H₂₃NO₂·HCl | 285.81 | 148262-77-5 | Lacks methyl group on methoxy phenyl ring |
| cis-Tramadol HCl | C₁₆H₂₅NO₂·HCl | 299.84 | 36282-47-0 | Parent compound with full methylation |
- Key Differences: N-Desmethyl-cis-tramadol results from N-demethylation, reducing its affinity for opioid receptors . O-Desmethyl-cis-tramadol (M1) arises from O-demethylation, enhancing μ-opioid receptor binding compared to tramadol . cis-Tramadol HCl is the racemic parent drug, combining μ-opioid agonism and monoamine reuptake inhibition .
Pharmacological Profiles
| Compound | μ-Opioid Receptor Affinity (Ki, µM) | Serotonin Uptake Inhibition (Ki, µM) | Norepinephrine Uptake Inhibition (Ki, µM) |
|---|---|---|---|
| N-Desmethyl-cis-tramadol | Not reported | ~1.0 (weak) | ~0.43 (moderate) |
| O-Desmethyl-cis-tramadol | ~0.003 (high) | ~0.53 (moderate) | ~0.79 (weak) |
| cis-Tramadol | 2.1 | 0.99 | 0.79 |
- Key Findings: O-Desmethyl-cis-tramadol exhibits 700-fold higher μ-opioid affinity than tramadol, contributing significantly to analgesia . N-Desmethyl-cis-tramadol primarily inhibits norepinephrine reuptake, enhancing descending inhibitory pain pathways . Tramadol’s racemic mixture synergizes opioid and monoamine effects, reducing side effects like respiratory depression .
Metabolic Pathways
- N-Desmethyl-cis-tramadol : Formed via cytochrome P450 (CYP3A4/5)-mediated N-demethylation. Constitutes ~30% of tramadol’s urinary metabolites in humans .
- O-Desmethyl-cis-tramadol : Generated via CYP2D6-mediated O-demethylation. Accounts for <10% of metabolites in poor CYP2D6 metabolizers but is pharmacologically active .
- cis-Tramadol : Undergoes rapid first-pass metabolism, with only 1% excreted unchanged in animals vs. 30% in humans .
Analytical Methods
Research Findings
Synergistic Antinociception: Tramadol’s enantiomers synergize in pain models. For example, racemic tramadol is 2.5x more potent than enantiomer combinations in the mouse hot-plate test .
Metabolic Stability: N-Desmethyl-cis-tramadol is less metabolically active than O-desmethyl-cis-tramadol but contributes to prolonged norepinephrine effects .
Clinical Relevance: O-Desmethyl-cis-tramadol’s high μ-opioid affinity explains tramadol’s efficacy in CYP2D6 normal metabolizers, while N-desmethyl derivatives may mitigate withdrawal symptoms .
Biological Activity
N-Desmethyl-cis-tramadol hydrochloride (NDT) is a significant metabolite of tramadol, a widely used analgesic. Understanding its biological activity is crucial for evaluating its pharmacological effects and potential therapeutic applications. This article explores NDT's mechanisms of action, pharmacokinetics, and relevant case studies.
N-Desmethyl-cis-tramadol (NDT) is produced through the metabolic conversion of tramadol, primarily by the cytochrome P450 enzyme system. Specifically, it is formed via the action of CYP2B6 and CYP3A4, while the parent compound tramadol is metabolized into O-desmethyltramadol (M1) by CYP2D6, which is responsible for most of tramadol's analgesic effects . The chemical structure of NDT is represented by the formula , with a molecular weight of approximately 299.84 g/mol.
NDT exhibits a complex pharmacological profile. Unlike its parent compound tramadol, which acts as a weak opioid agonist primarily through the mu-opioid receptor (MOR), NDT has been shown to have limited opioid activity. Studies indicate that NDT does not significantly bind to opioid receptors, suggesting its analgesic effects may be mediated through alternative pathways, such as inhibition of norepinephrine and serotonin reuptake .
Table 1: Comparison of Tramadol and Its Metabolites
| Compound | Opioid Receptor Activity | Analgesic Effect | Metabolism Enzymes |
|---|---|---|---|
| Tramadol | Moderate | Strong | CYP2D6 |
| O-desmethyltramadol (M1) | High | Strong | CYP2D6 |
| N-Desmethyl-cis-tramadol | Minimal | Weak | CYP2B6, CYP3A4 |
Pharmacokinetics
The pharmacokinetic profile of NDT reveals that it has a shorter half-life compared to tramadol. Following administration, NDT undergoes rapid distribution and elimination. The bioavailability and peak plasma concentrations can vary based on individual metabolic rates influenced by genetic polymorphisms in CYP enzymes .
Case Study Insights
A notable study assessed the pharmacodynamics of NDT in patients with chronic pain conditions. The results indicated that while NDT alone provided some level of analgesia, it was less effective than tramadol or its active metabolite M1. This finding emphasizes the importance of considering individual variations in metabolism when prescribing tramadol and its derivatives .
Clinical Implications
Understanding the biological activity of NDT is essential for clinicians when considering pain management strategies. Its limited opioid activity suggests it may be suitable for specific patient populations, particularly those at risk for opioid dependency or those who experience inadequate relief from traditional opioids.
Q & A
Q. What analytical methods are recommended for quantifying N-Desmethyl-cis-tramadol HCl in biological matrices?
Reverse-phase LC-MS/MS is the gold standard due to its sensitivity and specificity. For urine analysis, a validated method includes a C18 column, gradient elution (e.g., methanol/water with 0.1% formic acid), and MRM transitions for detection (e.g., m/z 264.1→58.1 for the metabolite). Method validation requires assessing linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%) .
Q. How should this compound be stored to ensure stability?
Store at -20°C in airtight, light-resistant containers. Stability studies confirm integrity for ≥5 years under these conditions. Avoid repeated freeze-thaw cycles to prevent degradation .
Q. What are the critical safety precautions for handling this compound?
Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood. The compound is highly flammable (flash point 9°C) and toxic (GHS06, GHS08). Spills require neutralization with inert absorbents (e.g., sand) and disposal via hazardous waste protocols .
Q. How is this compound distinguished from tramadol in chromatographic assays?
Structural differences (demethylation at the nitrogen) alter retention times and fragmentation patterns. For example, tramadol (m/z 264.2→58.1) elutes earlier than its metabolite (m/z 250.1→58.1) in LC-MS/MS .
Advanced Research Questions
Q. How can enantiomeric separation of this compound be achieved?
Use chiral columns (e.g., Chiralpak AD-H) with mobile phases containing hexane/isopropanol (90:10) and 0.1% diethylamine. Enantiomeric resolution (Rs >1.5) is critical for pharmacokinetic studies, as (+)- and (-)-enantiomers exhibit differing opioid receptor affinities .
Q. What degradation products form under accelerated stability testing?
Acidic hydrolysis produces 3-methoxyphenol, while oxidative stress yields N-oxide derivatives. Monitor via forced degradation studies (e.g., 0.1M HCl, 40°C/75% RH) and characterize impurities using HRMS and NMR .
Q. How do metabolic pathways of this compound differ across species?
Rodents primarily undergo glucuronidation, while humans show CYP2D6-mediated O-demethylation. Use <sup>13</sup>C-labeled standards and in vitro hepatocyte models to track species-specific metabolites .
Q. What challenges arise in synthesizing high-purity this compound?
Key impurities include cis/trans isomerization byproducts and residual dimethylamine. Optimize reaction conditions (e.g., low temperature, inert atmosphere) and validate purity via HPLC-UV (≥98%) with orthogonal methods like DSC .
Q. How is this compound regulated in preclinical studies?
As a Schedule IV controlled substance (U.S. DEA), researchers must maintain chain-of-custody documentation and use certified reference materials (e.g., Cerilliant® D-110-1ML) for forensic compliance .
Q. What in vitro models are suitable for studying its organ-specific toxicity?
Primary human hepatocytes and renal proximal tubule cells (e.g., HK-2 line) are used to assess hepatic/renal toxicity. Endpoints include mitochondrial membrane potential (JC-1 assay) and oxidative stress markers (e.g., glutathione depletion) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
